molecular formula C5H11NO5S B6588231 ethyl 2-hydroxy-3-sulfamoylpropanoate CAS No. 1880960-21-3

ethyl 2-hydroxy-3-sulfamoylpropanoate

Cat. No.: B6588231
CAS No.: 1880960-21-3
M. Wt: 197.21 g/mol
InChI Key: KDOYPACFLCQKQR-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-sulfamoylpropanoate is a synthetic organic compound characterized by a hydroxyl (-OH) group at the C2 position, a sulfamoyl (-SO₂NH₂) group at C3, and an ethyl ester (-COOEt) moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and sulfamoyl groups, and lipophilicity from the ethyl ester.

Properties

CAS No.

1880960-21-3

Molecular Formula

C5H11NO5S

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-hydroxy-3-sulfamoylpropanoate

InChI

InChI=1S/C5H11NO5S/c1-2-11-5(8)4(7)3-12(6,9)10/h4,7H,2-3H2,1H3,(H2,6,9,10)

InChI Key

KDOYPACFLCQKQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-sulfamoylpropanoate typically involves the reaction of ethyl acrylate with sulfamic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the sulfamoyl group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-sulfamoylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is ethyl 2-oxo-3-sulfamoylpropanoate.

    Reduction: The major product is ethyl 2-hydroxy-3-aminopropanoate.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ethyl 2-hydroxy-3-chloropropanoate or ethyl 2-hydroxy-3-aminopropanoate.

Scientific Research Applications

Ethyl 2-hydroxy-3-sulfamoylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Notes
Ethyl 2-hydroxy-3-sulfamoylpropanoate C₆H₁₃NO₅S -OH, -SO₂NH₂, -COOEt ~223.24 (calculated) Pharmaceutical intermediate/impurity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a) C₈H₁₃NOS -OH, -NHCH₃, thiophene ~183.26 Drospirenone impurity; controlled in USP standards
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b) C₁₉H₂₁NOS -OH, -NHCH₃, naphthalene, thiophene ~315.45 Higher molecular weight impurity; regulated
Curcumin (from Table 26, turmeric extract) C₂₁H₂₀O₆ β-diketone, phenolic -OH ~368.38 Natural bioactive compound; antifungal activity
6-Gingerol (from Table 23, ginger extract) C₁₇H₂₆O₄ Phenolic -OH, ketone, alkyl chain ~294.39 Antifungal and anti-blight agent

Key Observations:

The sulfamoyl group may enhance hydrogen-bonding capacity compared to methylamino groups . Natural compounds like curcumin and 6-gingerol lack sulfamoyl or ester groups, instead relying on phenolic -OH groups for bioactivity .

Molecular Weight and Solubility: this compound has a lower molecular weight (~223 g/mol) compared to naphthalene-based impurities (e.g., Compound b, ~315 g/mol) and natural bioactives (e.g., curcumin, ~368 g/mol), suggesting better aqueous solubility.

Regulatory Status: USP standards enforce strict limits (e.g., ≤0.1% for unspecified impurities) for compounds like a–g in drospirenone formulations . This compound may fall under similar control if identified as a process-related impurity.

Research Findings and Implications

  • Its ester group could also influence hydrolysis stability compared to alcohol-terminated impurities .
  • Natural Product Contrasts: Unlike spice-derived compounds (e.g., curcumin, 6-gingerol), which rely on phenolic groups for antifungal activity, this compound’s bioactivity (if any) would likely stem from sulfamoyl-mediated mechanisms, such as sulfonamide-like enzyme inhibition .

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